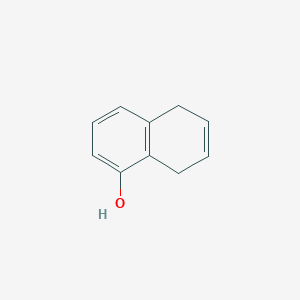

5,8-Dihydro-1-naphthol

Katalognummer B135322

Molekulargewicht: 146.19 g/mol

InChI-Schlüssel: OAHLLHJOPUWLKW-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04265911

Procedure details

108 g (0.75 mol) of α-naphthol are placed in a 4 liter reactor. The round-bottomed flask is cooled in a bath of solid carbon dioxide and alcohol, and about 1 liter of liquid ammonia is introduced, whilst stirring vigorously. When the naphthol has almost dissolved, 20.9 g of lithium wire are added in small pieces and the mixture is then stirred for 1/2 hour. 170 ml of ethyl alcohol are then poured in dropwise. The round-bottomed flask is then left to warm up and nitrogen is bubbled into the mixture in order to drive off the ammonia. The grey pasty residue is taken up in 1 liter of water and the mixture is extracted 3 times with 100 ml of ether. The aqueous phase is cooled and acidified with concentrated HC1 until the pH is acid. The brown oil which has appeared is extracted 3 times with ether and the ether fraction is washed 3 times with water before being dried over magnesium sulphate. After filtration and evaporation to dryness, the solid is taken up in ether and the mixture is dried over MgSO4 in the presence of charcoal. The mixture is filtered and the filtrate is evaporated to dryness. A yellow solid is obtained. After recrystallisation, a white solid is finally obtained. Melting point=73°-74.5° C.

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

liquid

Quantity

1 L

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(=O)=O.N.[Li]>C(O)C>[C:1]1([OH:11])[C:10]2[CH2:9][CH:8]=[CH:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |^1:15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

108 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC2=CC=CC=C12)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

liquid

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC=2C(C1)=CC=CC2O

|

Step Four

|

Name

|

|

|

Quantity

|

20.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[Li]

|

Step Five

|

Name

|

|

|

Quantity

|

170 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

whilst stirring vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is then stirred for 1/2 hour

|

|

Duration

|

0.5 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The round-bottomed flask is then left

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm up

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

nitrogen is bubbled into the mixture in order

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture is extracted 3 times with 100 ml of ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The aqueous phase is cooled

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

with concentrated HC1 until the pH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The brown oil which has appeared is extracted 3 times with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

the ether fraction is washed 3 times with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

before being dried over magnesium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration and evaporation to dryness

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the mixture is dried over MgSO4 in the presence of charcoal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate is evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A yellow solid is obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After recrystallisation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a white solid is finally obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=2CC=CCC12)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |